Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its tert-butyl ester group and a piperidine ring, which are commonly found in various pharmaceutical and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This intermediate is then subjected to a series of reactions, including esterification and amination, to introduce the prop-2-enoylamino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the prop-2-enoylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound can be employed in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The prop-2-enoylamino group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative with applications in targeted protein degradation.
Uniqueness
Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the prop-2-enoylamino group allows for unique interactions with biological targets, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-7-14(20)18-12-17(5,6)13-8-10-19(11-9-13)15(21)22-16(2,3)4/h7,13H,1,8-12H2,2-6H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBWSFKHRAENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.